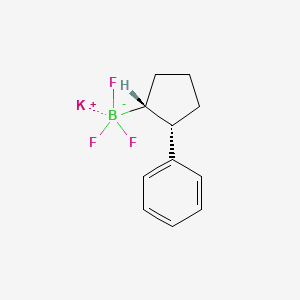
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide typically involves the reaction of a cyclopentylborane derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The process involves the following steps:
- Preparation of the cyclopentylborane derivative.
- Reaction with potassium trifluoroborate in the presence of a suitable solvent, such as tetrahydrofuran (THF).
- Purification of the product using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide involves the formation of a boron-carbon bond through a transmetalation process. This process is facilitated by the presence of a palladium catalyst, which activates the boron compound and allows it to react with an organic halide. The molecular targets and pathways involved include the activation of the boron compound and the formation of a stable boron-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-fluorocyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is unique due to its specific stereochemistry and the presence of a phenyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H13BF3K |
|---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R,2S)-2-phenylcyclopentyl]boranuide |
InChI |
InChI=1S/C11H13BF3.K/c13-12(14,15)11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8H2;/q-1;+1/t10-,11-;/m1./s1 |
InChI Key |
YNCQIMKUZGNLOR-NDXYWBNTSA-N |
Isomeric SMILES |
[B-]([C@@H]1CCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















